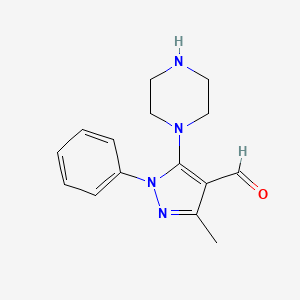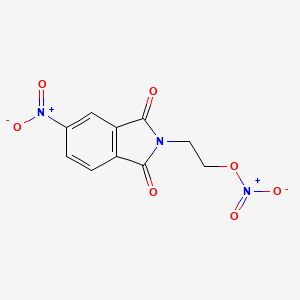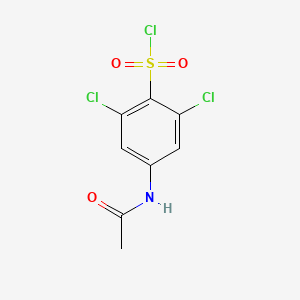
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl3NO3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of acetamido, dichloro, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride typically involves the chlorination of 4-acetamidobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also emphasizes safety measures to handle the chlorinating agents and manage the by-products generated during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidobenzenesulfonyl chloride: Lacks the dichloro substitution, making it less reactive in certain substitution reactions.
4-Bromo-2,6-dichlorobenzenesulfonyl chloride: Contains a bromo group instead of an acetamido group, leading to different reactivity and applications.
Uniqueness
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride is unique due to the presence of both acetamido and dichloro groups, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in various fields of research and industry .
Propiedades
Número CAS |
88963-78-4 |
|---|---|
Fórmula molecular |
C8H6Cl3NO3S |
Peso molecular |
302.6 g/mol |
Nombre IUPAC |
4-acetamido-2,6-dichlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl3NO3S/c1-4(13)12-5-2-6(9)8(7(10)3-5)16(11,14)15/h2-3H,1H3,(H,12,13) |
Clave InChI |
USDGANWZHGLMOR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



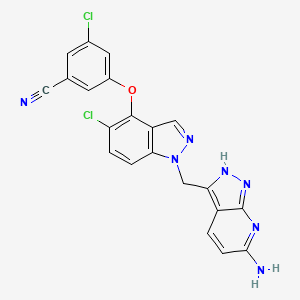
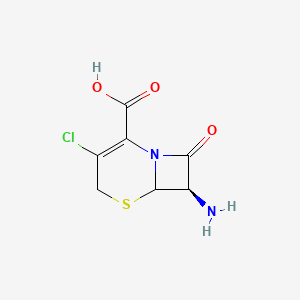
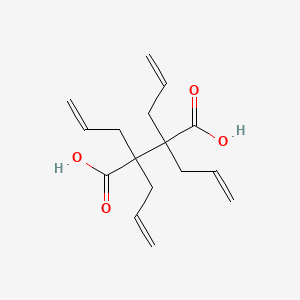
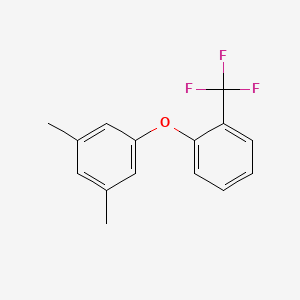


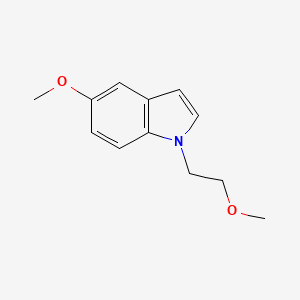
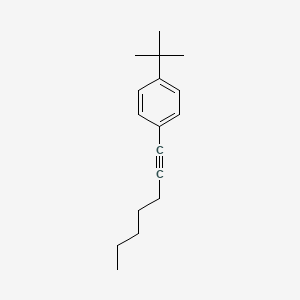
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)

